Arachidyl glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

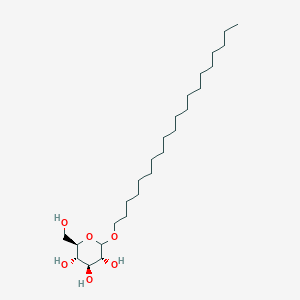

Arachidyl Glucoside: An Overview Arachidyl glucoside is a natural lipid molecule that is commonly found in the skin's outermost layer, also known as the stratum corneum. It is a glycolipid composed of arachidic acid and glucose, and it plays a crucial role in skin barrier function. In recent years, arachidyl glucoside has gained attention in the scientific community due to its potential applications in various fields, including cosmetics, drug delivery, and biomedical research. Synthesis Method Arachidyl glucoside can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as lipases and glucosyltransferases to catalyze the reaction between arachidic acid and glucose. Chemical synthesis involves the use of chemical reagents to react with arachidic acid and glucose to form arachidyl glucoside. Scientific Research Application Arachidyl glucoside has been extensively studied for its potential applications in various fields. In cosmetics, it has been shown to improve skin hydration and reduce transepidermal water loss. In drug delivery, it has been used as a carrier for hydrophobic drugs, improving their solubility and bioavailability. In biomedical research, it has been studied for its potential anti-inflammatory and anti-cancer properties. Mechanism of Action Arachidyl glucoside plays a crucial role in maintaining the skin barrier function. It forms a lipid bilayer on the skin's surface, preventing water loss and protecting the skin from external factors such as UV radiation and pollutants. It also regulates the skin's pH and helps to maintain a healthy microbiome. Biochemical and Physiological Effects Arachidyl glucoside has been shown to have various biochemical and physiological effects. It improves skin hydration by reducing transepidermal water loss, which is crucial for maintaining healthy skin. It also has anti-inflammatory properties, reducing redness and inflammation in the skin. Additionally, it has been shown to have anti-cancer properties, inhibiting the growth of cancer cells. Advantages and Limitations for Lab Experiments Arachidyl glucoside has several advantages for lab experiments, including its stability and compatibility with various formulations. It is also readily available and cost-effective. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in some experiments. Future Directions There are several potential future directions for arachidyl glucoside research. One area of interest is its potential as a carrier for gene therapy, as it has been shown to improve the delivery of nucleic acids to cells. Another area of interest is its potential as a treatment for skin disorders such as eczema and psoriasis, as it has been shown to improve skin hydration and reduce inflammation. Additionally, further research is needed to explore its potential anti-cancer properties and its role in maintaining a healthy skin microbiome. Conclusion Arachidyl glucoside is a natural lipid molecule with potential applications in various fields, including cosmetics, drug delivery, and biomedical research. Its role in maintaining skin barrier function and its potential anti-inflammatory and anti-cancer properties make it an exciting area of research. As further research is conducted, arachidyl glucoside may prove to be a valuable tool in improving skin health and treating various diseases.

Propiedades

Número CAS |

100231-68-3 |

|---|---|

Nombre del producto |

Arachidyl glucoside |

Fórmula molecular |

C26H52O6 |

Peso molecular |

460.7 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-icosoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-26-25(30)24(29)23(28)22(21-27)32-26/h22-30H,2-21H2,1H3/t22-,23-,24+,25-,26?/m1/s1 |

Clave InChI |

DHFUFHYLYSCIJY-XGHLBVCRSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES |

CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Otros números CAS |

100231-68-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)